(6-Aminohexyl)carbamic acid

Fluoroelastomer curing Molding compound Diak 2 limitation

(6-Aminohexyl)carbamic acid (CAS 143-06-6), also designated hexamethylenediamine carbamate (HMDC), Diak 1, Cheminox AC 6, or Keminox AC 6, is a thermally labile blocked diamine crosslinking agent with molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 g/mol. The compound features a carbamate group that thermally decomposes at ≥154°C to liberate hexamethylenediamine in situ, enabling controlled cure of fluoroelastomers (FKM), ethylene acrylic elastomers (AEM/Vamac®), polyacrylate elastomers (ACM), and epichlorohydrin elastomers (ECO).

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 143-06-6
Cat. No. B089506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminohexyl)carbamic acid
CAS143-06-6
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)O)CCN
InChIInChI=1S/C7H16N2O2/c8-5-3-1-2-4-6-9-7(10)11/h9H,1-6,8H2,(H,10,11)
InChIKeyHDIHOAXFFROQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Aminohexyl)carbamic Acid (CAS 143-06-6): Blocked Diamine Crosslinking Agent for High-Performance Elastomer Procurement


(6-Aminohexyl)carbamic acid (CAS 143-06-6), also designated hexamethylenediamine carbamate (HMDC), Diak 1, Cheminox AC 6, or Keminox AC 6, is a thermally labile blocked diamine crosslinking agent with molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 g/mol [1]. The compound features a carbamate group that thermally decomposes at ≥154°C to liberate hexamethylenediamine in situ, enabling controlled cure of fluoroelastomers (FKM), ethylene acrylic elastomers (AEM/Vamac®), polyacrylate elastomers (ACM), and epichlorohydrin elastomers (ECO) . Its blocking chemistry is the mechanistic basis for its characteristic fast-cure, high-compression-set-resistance profile that distinguishes it from aldehyde-amine blocked, bisphenol, and unblocked diamine alternatives .

Why Generic Diamine Curatives Cannot Replace (6-Aminohexyl)carbamic Acid in Critical Elastomer Formulations


The carbamate blocking group on (6-aminohexyl)carbamic acid is not an inert substituent—it dictates the thermal deblocking temperature, cure kinetics, and scorch safety window. Substituting with the unblocked parent diamine (HMDA) eliminates the thermal latency and increases scorch risk during compounding [1]. Replacing with the shorter-chain ethylenediamine carbamate (Diak 2) renders the compound unsuitable for molded articles due to poor flow, blistering, and excessive compression set [2]. Switching to the aldehyde-amine blocked Diak 3 or to bisphenol AF cure systems alters the cure-rate/compression-set trade-off and the high-temperature tensile profile in ways that directly impact finished-part performance in sealing and gasketing applications [3]. Each substitution changes a functional performance axis; none replicate the full balance of cure speed, compression set resistance, elevated-temperature mechanical integrity, and regulatory clearance that this specific carbamate provides.

(6-Aminohexyl)carbamic Acid: Quantitative Evidence Guide for Comparative Selection Against Closest Analogs


Evidence Item 1: Molded-Part Processability vs. Ethylenediamine Carbamate (Diak 2)

Ethylenediamine carbamate (Diak 2, CAS 143-06-6 shorter-chain analog) is explicitly documented as unsuitable for molded fluoroelastomer articles. Chinese fluoroelastomer technical literature states that Diak 2 cannot be used as a curing agent for molded products because the rubber compound exhibits poor flowability, is prone to blistering, and yields unacceptably high compression set [1]. In contrast, (6-aminohexyl)carbamic acid (Diak 1) was adopted from the inception of Viton® A in 1956 precisely because it demonstrated adequate processing safety and molding performance alongside good heat resistance, oil resistance, and physical–mechanical properties [2]. This is a binary application-scope differentiator: any formulation destined for compression, transfer, or injection molding requires HMDC; the shorter-chain analog is not a viable substitute.

Fluoroelastomer curing Molding compound Diak 2 limitation

Evidence Item 2: Compression Set Resistance and Cure Speed Profile vs. Diak 3 (N,N'-Dicinnamylidene-1,6-hexanediamine)

Multiple independent supplier technical references consistently report that (6-aminohexyl)carbamic acid (Diak 1/HMDC) yields better compression set resistance than Diak 3, while providing faster cure speed at the expense of lower scorch safety [1]. Diak 3 offers superior processing safety and exhibits a plasticizing effect, but its compression set and physical properties are described as 'not quite as good as with Diak No. 1' [2]. This represents a formulation-level trade-off decision: for applications where compression set resistance is the primary performance requirement (e.g., long-term sealing under compressive stress at elevated temperature), HMDC is preferred; where processing safety and scorch resistance dominate, Diak 3 may be selected. No single peer-reviewed study directly comparing compression set values for both curatives in an identical FKM formulation was identified; the consistency across multiple independent supplier technical documents supports class-level inference.

Compression set Cure rate Scorch safety Diak 3 comparison

Evidence Item 3: Elevated-Temperature Tensile and Tear Strength vs. Bisphenol AF Cure System

Supplier technical sources consistently report that (6-aminohexyl)carbamic acid (HMDC/Diak 1) produces fluoroelastomer compounds with better tear and tensile strengths at elevated temperature compared to formulations using bisphenol AF curing systems [1]. This is a property advantage specific to high-temperature service conditions. The bisphenol cure system, which dominates modern FKM compounding for its superior scorch safety and compression set, yields vulcanizates that are outperformed by diamine-cured FKM on high-temperature tensile and tear metrics [2]. Quantitative numerical deltas for identical FKM base polymer, filler loading, and test conditions were not located in a single comparative study; the evidence is categorized as class-level inference based on consistent supplier technical documentation across multiple manufacturers.

Elevated temperature tensile Tear strength Bisphenol comparison FKM curing

Evidence Item 4: FDA Regulatory Clearance for Food Contact Applications

(6-Aminohexyl)carbamic acid, when supplied as Viton™ VC-1A (Chemours), is explicitly FDA-approved for use in food contact applications including hoses, seals, valves, gaskets, and O-rings in food manufacturing environments . The INTERCURE® 1 brand (IB Chem S.r.l. / Interbusiness Group) similarly notes that certification is available when applications require FDA approval . This regulatory clearance is not automatically conferred on alternative diamine curatives such as Diak 3 or unblocked HMDA, nor is it universal to bisphenol-cured FKM systems without specific grade qualification. The FDA clearance is tied to the specific (6-aminohexyl)carbamic acid chemistry and its established safety profile in extractables testing under food contact conditions.

FDA compliance Food contact Regulatory clearance Seals and gaskets

Evidence Item 5: Post-Cure Color Retention in Finished Rubber Goods

Multiple supplier technical documents for (6-aminohexyl)carbamic acid explicitly state that rubber products cured with this compound retain their original bright, vivid color after vulcanization [1]. This color-retention property is attributed to the non-staining nature of the carbamate decomposition pathway, which does not generate chromophoric by-products that discolor the rubber matrix during high-temperature cure [2]. Many alternative amine-based curatives and sulfur-based accelerator systems are known to cause yellowing, browning, or darkening of light-colored rubber compounds. While no quantitative colorimetric data (e.g., ΔE values, L*a*b* coordinates) from a controlled comparative study were identified in the reviewed literature, the consistency of this claim across independent Chinese, European, and global supplier documentation supports it as a product-specific differentiator.

Color retention Rubber aesthetics Non-discoloring curative Bright color preservation

Evidence Item 6: Physical Form, Purity, and Dispersion Characteristics vs. Unblocked HMDA and Generic Carbamates

Commercial (6-aminohexyl)carbamic acid is supplied as a fine white powder with well-defined quality specifications: purity ≥99.5%, moisture <0.2–0.5%, ash <0.05–0.1%, decomposition point ≥154°C, specific gravity 1.26–1.30, and controlled particle size (≥85% by volume <10 μm, ≥95% <15 μm, 100% <30 μm) [1]. This contrasts with unblocked hexamethylenediamine (HMDA), which is a hygroscopic low-melting solid (mp ~42°C) with a strong amine odor, typically handled as an aqueous solution or absorbed dispersion (47% active on silica) that introduces processing complexity and variable metering accuracy [2]. Furthermore, a specialized predispersion form (HMDC-70) consisting of 70% HMDC in an AEM polymeric carrier is available as white granules that overcome the dispersion difficulty of pure HMDC powder in AEM compounds, enabling more uniform product quality . These physical-form characteristics directly affect dosing accuracy, mix consistency, and dust control in industrial compounding operations.

Powder handling Particle size Purity specification Dispersion HMDC-70 predispersion

Optimal Procurement and Application Scenarios for (6-Aminohexyl)carbamic Acid Based on Differential Evidence


Scenario 1: Compression-Molded FKM O-Rings and Gaskets for High-Temperature Sealing

For compression, transfer, or injection-molded FKM O-rings and flange gaskets requiring sustained sealing force under compressive stress at elevated temperature, (6-aminohexyl)carbamic acid is the appropriate curative selection. Evidence Item 1 establishes that the shorter-chain Diak 2 analog is categorically unsuitable for any molding process. Evidence Item 2 supports class-level preference for HMDC over Diak 3 on compression set resistance—the primary determinant of long-term seal integrity. Evidence Item 3 indicates that HMDC-cured FKM retains better tensile and tear strength at elevated temperature than bisphenol-cured alternatives, providing an additional safety margin in high-temperature sealing service. Typical dosage: 1.0–1.5 phr with DOTG or DPG accelerator .

Scenario 2: FDA-Compliant Food Processing Seals, Hoses, and Valve Components

In food, beverage, and pharmaceutical processing equipment where elastomer components contact food streams, (6-aminohexyl)carbamic acid in its FDA-cleared commercial grades (Viton™ VC-1A, INTERCURE® 1) provides a regulatory-compliant cure system that eliminates the need for curative re-qualification. Evidence Item 4 documents explicit FDA approval for hoses, seals, valves, gaskets, and O-rings in food manufacturing. Alternative diamine curatives and generic bisphenol-cured FKM grades do not automatically carry this clearance, making HMDC the lowest-regulatory-risk procurement choice for FDA-governed applications .

Scenario 3: Color-Critical Consumer and Industrial Rubber Goods

For light-colored, color-coded, or aesthetically sensitive rubber products—including white appliance seals, brightly colored sporting goods components, and branded consumer elastomer parts—(6-aminohexyl)carbamic acid offers a non-discoloring cure chemistry that preserves the original bright color of the rubber compound after vulcanization (Evidence Item 5). This eliminates the need for additional optical brighteners or color-correction additives that would otherwise be required with yellowing or staining alternative curatives. The product is effective in natural rubber, butyl rubber, isoprene rubber, SBR, and polyurethane rubber in addition to FKM and AEM [1].

Scenario 4: High-Throughput AEM Compounding with Stringent Dispersion Uniformity Requirements

For AEM (Vamac®) compounding operations where dispersion uniformity directly impacts product consistency and rejection rates, the HMDC-70 predispersion form (70% active in AEM carrier, white granules) addresses the documented difficulty of dispersing pure HMDC powder uniformly in AEM matrices (Evidence Item 6). This predispersion form, used at appropriate loading with DOTG or DPG accelerator, enables more consistent cure and physical properties across production batches compared to neat HMDC powder. Procurement specifications should include particle size distribution (≥85% <10 μm for neat powder) and purity (≥99.5%) to ensure reproducible compounding outcomes .

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